molecular formula C10H14N2O B13000856 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one

Cat. No.: B13000856
M. Wt: 178.23 g/mol
InChI Key: CKHOWHVMBDJUDU-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one is a chemical compound with a unique structure that includes a pyridine ring substituted with methyl and methylamino groups

Preparation Methods

The synthesis of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Substitution Reactions: Methyl and methylamino groups are introduced to the pyridine ring through substitution reactions using reagents such as methyl iodide and methylamine.

    Formation of the Propan-1-one Moiety: The propan-1-one group is attached to the pyridine ring through a series of carbon-carbon bond-forming reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The methyl and methylamino groups can be substituted with other functional groups using appropriate reagents and conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(3-Pyridinyl)propan-2-one: This compound has a similar pyridine ring but lacks the methyl and methylamino substitutions, leading to different chemical and biological properties.

    6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one: This compound has a more complex structure with additional ring systems, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-[5-methyl-6-(methylamino)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C10H14N2O/c1-4-9(13)8-5-7(2)10(11-3)12-6-8/h5-6H,4H2,1-3H3,(H,11,12)

InChI Key

CKHOWHVMBDJUDU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)NC

Origin of Product

United States

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